An In-depth Technical Guide to the Physicochemical Properties of N-Allylmethylamine
An In-depth Technical Guide to the Physicochemical Properties of N-Allylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allylmethylamine (CAS No. 627-37-2), also known as N-methylallylamine, is a versatile primary amine with significant applications in organic synthesis and materials science.[1][2][3] Its unique structure, featuring both an allyl group and a methyl group attached to a nitrogen atom, imparts specific reactivity that makes it a valuable building block in the synthesis of pharmaceuticals and polymers.[2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of N-Allylmethylamine, detailed experimental protocols for their determination, and logical workflows to support researchers in its application.
Core Physicochemical Properties
The fundamental physicochemical characteristics of N-Allylmethylamine are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉N | [1][2][5][6] |
| Molecular Weight | 71.12 g/mol | [1][5][7] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 64-66 °C (at 760 mmHg) | [1][2][3][5][7][8][9] |
| Melting Point | -76 °C | [5] |
| Density | 0.741 g/mL at 25 °C | [1][2][3][7][8] |
| Flash Point | -28 °C (-18.4 °F) (closed cup) | [7] |
| Water Solubility | Miscible | [1][2][3][4] |
| pKa (Predicted) | 9.88 ± 0.10 | [1][2][3] |
| logP | 0.27 - 0.4 | [5] |
| Refractive Index (n20/D) | 1.412 | [1][2][3][7][8] |
| CAS Number | 627-37-2 | [1][2][3][4][5][6][7][] |
Experimental Protocols
Detailed methodologies for the synthesis of N-Allylmethylamine and the determination of its key physicochemical properties are outlined below.
Synthesis of N-Allylmethylamine
A common laboratory-scale synthesis involves the reaction of allyl chloride with an aqueous solution of methylamine (B109427).[11]
General Procedure:
-
Reaction Setup: A dropping funnel is charged with allyl chloride. A reaction flask is charged with a 40% aqueous solution of methylamine. The molar ratio of allyl chloride to methylamine is typically 4:1.
-
Addition: The allyl chloride is added dropwise to the constantly stirred methylamine solution at room temperature.
-
Reaction: The mixture is stirred for 3-4 hours at room temperature to allow the reaction to proceed to completion.
-
Acidification: The solution is then carefully acidified with hydrochloric acid (HCl).
-
Extraction: The acidified mixture is treated with ether to extract any unreacted allyl halide. The aqueous layer containing the amine hydrochloride is retained.
-
Concentration: The amine hydrochloride solution is concentrated under reduced pressure.
-
Liberation of the Amine: The concentrated solution is transferred to a Favorsky flask equipped with a condenser. A highly concentrated solution of potassium hydroxide (B78521) (KOH) is slowly added to the heated reaction mixture.
-
Distillation and Collection: The free amine distills as it is liberated. Fractions boiling between 40-70 °C are collected.[11]
-
Drying and Purification: The collected fraction is dried over anhydrous magnesium sulfate (B86663) (MgSO₄). After a day, the amine layer is decanted and further dried over MgSO₄ before being purified by distillation from a Favorsky flask to yield N-Allylmethylamine (boiling point 64-66 °C).[11]
Caption: Workflow for the synthesis of N-Allylmethylamine.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter for understanding the behavior of ionizable compounds in solution. Potentiometric titration is a widely used and reliable method for its determination.[12][13]
Methodology:
-
Instrument Calibration: Calibrate a potentiometer (pH meter) using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[12]
-
Sample Preparation: Prepare a solution of N-Allylmethylamine (e.g., 1 mM) in deionized water. To maintain a constant ionic strength throughout the titration, add a salt solution such as 0.15 M potassium chloride (KCl).[12]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide and other gases that could interfere with the pH measurement.[12]
-
Titration Setup: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the N-Allylmethylamine solution (a weak base) with a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl). Add the titrant in small, precise increments.[12]
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) and record the pH and the volume of titrant added.[12]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa of the conjugate acid is determined from the pH at the half-equivalence point (the point where half of the amine has been neutralized).[13][14]
Caption: Experimental workflow for pKa determination.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for experimental logP determination.[15][16]
Methodology:
-
Phase Preparation: Prepare two immiscible phases: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing them to separate for at least 24 hours.[15][17]
-
Sample Preparation: Prepare a stock solution of N-Allylmethylamine in a suitable solvent (e.g., DMSO).[15]
-
Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and buffer mixture in a vial.[15]
-
Equilibration: Seal the vial and shake it gently for a sufficient period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[15]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of N-Allylmethylamine in both the n-octanol and the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[19]
P = [Concentration in n-octanol] / [Concentration in aqueous phase] logP = log₁₀(P)
Caption: Logical workflow for logP determination via shake-flask.
References
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- 3. N-Allylmethylamine | 627-37-2 [chemicalbook.com]
- 4. N-Allylmethylamine, 96% | Fisher Scientific [fishersci.ca]
- 5. N-Allylmethylamine | CAS#:627-37-2 | Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. N-Allylmethylamine 96 627-37-2 [sigmaaldrich.com]
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- 9. N-methyl-allylamine [stenutz.eu]
- 11. N-Allylmethylamine synthesis - chemicalbook [chemicalbook.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. enamine.net [enamine.net]
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- 17. agilent.com [agilent.com]
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- 19. acdlabs.com [acdlabs.com]
